1-Acetylindoline
Overview
Description
1-Acetylindoline, also known as 1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a substituted indole with the molecular formula C10H11NO. It is a tertiary amide characterized by a bulky nitrogen group. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.
Mechanism of Action
Target of Action
1-Acetylindoline is a substituted indole, a tertiary amide having bulky N-groups . .
Mode of Action
The mode of action of this compound involves its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst) . This suggests that this compound may interact with its targets through a reduction mechanism.
Biochemical Pathways
Indoles, in general, are known to be involved in the metabolism of tryptophan, an essential amino acid .
Pharmacokinetics
Its melting point is reported to be 102-104 °c (lit) , which might influence its bioavailability.
Result of Action
This compound is used in the synthesis of various compounds, including 5-chloroindole . It also serves as a reactant for the preparation of triazolothiadiazepine dioxide derivatives, halo-substituted aromatic amides, and certain indolyl]ethanone derivatives as α1-adrenoreceptor antagonists . These suggest that the molecular and cellular effects of this compound’s action are diverse and depend on the specific context of its use.
Action Environment
Its storage temperature is recommended to be in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
1-Acetylindoline interacts with various enzymes, proteins, and other biomolecules. Its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst), has been reported . This suggests that this compound can participate in biochemical reactions involving reduction processes.
Cellular Effects
Indole derivatives, to which this compound belongs, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can undergo reduction to form a corresponding amine . This suggests that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 1-acetylindole using silane in the presence of molybdenum dioxide dichloride as a catalyst yields this compound . Another method includes the photochemical rearrangement of this compound to produce 5- and 7-acetylindole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. The process may include the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions . This method is advantageous due to its low catalyst loadings and the use of inexpensive reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylindoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, such as the regioselective ortho Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Reduction: Silane and molybdenum dioxide dichloride are commonly used for the reduction of this compound.
Substitution: Palladium catalysts and appropriate ligands are used for substitution reactions.
Major Products:
Scientific Research Applications
1-Acetylindoline has several applications in scientific research, including:
Comparison with Similar Compounds
- 1-Acetylindole
- 3-Acetylindole
- 1-Benzylindoline
- 1-Tosylindoline
Comparison: 1-Acetylindoline is unique due to its bulky nitrogen group, which influences its reactivity and the types of reactions it undergoes. Compared to 1-acetylindole, this compound has a more complex structure, making it suitable for specific synthetic applications . The presence of the acetyl group in this compound also differentiates it from other indoline derivatives, such as 1-benzylindoline and 1-tosylindoline .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTCWULFNYNFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166984 | |
Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-30-1 | |
Record name | 1-Acetylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline, 1-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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